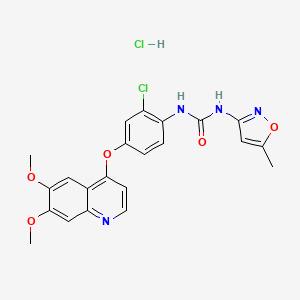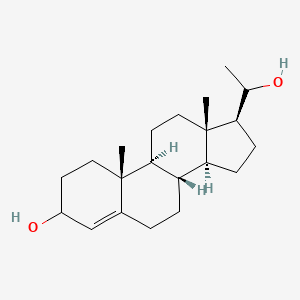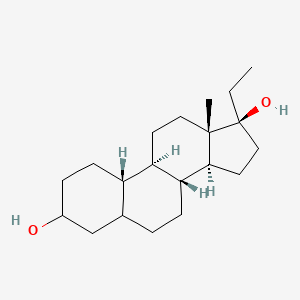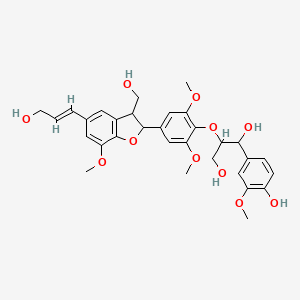
Buddlenol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buddlenol B is a guaiacyl lignin that is found in Arabidopsis thaliana. It has a role as a plant metabolite. It is a member of 1-benzofurans, a dimethoxybenzene, a guaiacyl lignin, a member of phenols, a primary alcohol and a secondary alcohol. It derives from a guaiacylglycerol and a coniferol.
Applications De Recherche Scientifique
Chemical Constituents and Isolation
- Buddlenol B, among other compounds, was identified in the stems of Aquilaria sinensis, isolated using various chromatographic methods, and their structures were confirmed through spectral analysis (Li et al., 2013).
Pharmacological Activities
- Buddleja species, which contain Buddlenol B, have been investigated for their analgesic, anti-inflammatory, and antioxidant properties. For instance, Buddleja globosa and Buddleja officinalis have shown notable effects in these areas (Backhouse et al., 2008); (Pan et al., 2010).
Anti-inflammatory and Anti-Arthritic Effects
- Compounds from Buddleja coriacea, including Buddlenol B, have been evaluated for their anti-inflammatory and anti-arthritic activity, indicating potential therapeutic uses for these conditions (Ticona et al., 2022).
Wound Healing Applications
- Extracts from Buddleja species have been studied for their wound healing properties, with research focusing on anti-inflammatory and antioxidant activities, influenced by compounds such as Buddlenol B (Houghton et al., 2005).
Anti-neuroinflammatory Potential
- Buddleja officinalis, containing Buddlenol B, has been used traditionally for inflammatory and neuronal diseases. Its extracts have shown inhibitory effects on pro-inflammatory gene expression in microglial cells (Oh et al., 2013).
Effects on Osteoblastic Cells
- Linarin, isolated from Buddleja officinalis which contains Buddlenol B, was studied for its protective effects against oxidative stress in osteoblastic cells, indicating potential applications in bone health (Kim et al., 2011).
Phytochemical and Biological Evaluation
- The study of Buddleja polystachya, which may contain Buddlenol B, revealed a variety of compounds with anti-inflammatory and hypoglycemic activities, suggesting diverse medicinal applications (Al Ati et al., 2015).
Cardio-Protective Effects
- Buddleja saligna, containing Buddlenol B, was found to have cardio-protective effects in oxidative cardiopathy, potentially through antioxidant and enzyme-modulating activities (Erukainure et al., 2020).
Antinociceptive Activity
- The methanol extracts of Buddleja globosa, which may include Buddlenol B, demonstrated significant antinociceptive activity in various pain models, supporting its traditional medicinal use (Backhouse et al., 2008).
Hepatoprotective Effects
- Buddleja officinalis Maxim. flower extract, containing compounds like Buddlenol B, showed hepatoprotective effects against liver damage in experimental models, possibly via the AMPK pathway (Jung et al., 2017).
Propriétés
Nom du produit |
Buddlenol B |
|---|---|
Formule moléculaire |
C31H36O11 |
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+ |
Clé InChI |
LCXGTSCVCJANHX-AATRIKPKSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO |
SMILES canonique |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



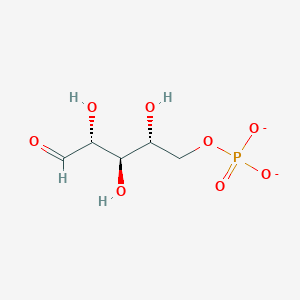


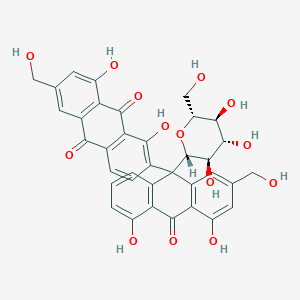
![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)




